molecular formula C18H14F4O3 B3641896 3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

Cat. No.: B3641896
M. Wt: 354.3 g/mol
InChI Key: HEVNTZRVNZMRDJ-HWKANZROSA-N
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Description

3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes ethoxy, tetrafluorophenoxy, and benzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves multiple steps, including the formation of the tetrafluorophenoxy intermediate and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxy and tetrafluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzoic acid.

    Reduction: Formation of 3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is unique due to its combination of ethoxy, tetrafluorophenoxy, and benzaldehyde groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4O3/c1-3-5-11-14(19)16(21)18(17(22)15(11)20)25-12-7-6-10(9-23)8-13(12)24-4-2/h3,5-9H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNTZRVNZMRDJ-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=C(C(=C2F)F)C=CC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Reactant of Route 2
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3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Reactant of Route 3
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3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Reactant of Route 4
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3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Reactant of Route 5
3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Reactant of Route 6
3-ethoxy-4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

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